

Structure elucidation of 2-Chloro-N-(4-fluorophenyl)nicotinamide

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Compound of Interest

Compound Name: 2-Chloro-N-(4-fluorophenyl)nicotinamide

CAS No.: 57841-99-3

Cat. No.: B2964332

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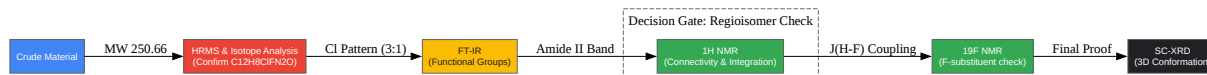
Technical Whitepaper: Structural Elucidation of **2-Chloro-N-(4-fluorophenyl)nicotinamide**

Executive Summary & Strategic Approach

The compound **2-Chloro-N-(4-fluorophenyl)nicotinamide** represents a critical pharmacophore in medicinal chemistry, particularly within the design of kinase inhibitors and biaryl-urea analogs. Its structural integrity relies on the precise regiochemistry of the chlorine atom on the pyridine ring and the electronic environment of the fluorinated phenyl moiety.

This guide moves beyond basic spectral listing. It outlines a self-validating analytical workflow designed to unambiguously confirm the structure, rule out common regioisomeric impurities (e.g., 6-chloro isomers), and establish solid-state identity.

Elucidation Workflow (DOT Visualization)



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Figure 1: Step-wise structural elucidation logic flow. Note the critical dependency of NMR interpretation on mass spectrometric isotope confirmation.

Synthesis Context & Molecular Formula Validation

To understand the impurities we must rule out, we first acknowledge the standard synthetic route: the Schotten-Baumann acylation of 4-fluoroaniline with 2-chloronicotinoyl chloride.

Mass Spectrometry (HRMS)

- Target Formula: C₁₂H₈ClFN₂O
- Exact Mass: 250.031
- Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

Critical Quality Attribute (CQA) - The Chlorine Signature: The most distinct feature in the MS spectrum is the isotopic abundance of Chlorine (

vs

).

| Ion Species | m/z (approx) | Relative Abundance | Diagnostic Significance |
|----------------------|--------------|--------------------|----------------------------------------------|
| [M+H] ⁺ | 251.03 | 100% | Base peak (³⁵ Cl isotope) |
| [M+H+2] ⁺ | 253.03 | ~32% | Definitive proof of Monochloro-substitution. |

“

Technical Insight: If the M+2 peak intensity drops below 30% or exceeds 35%, suspect contamination with de-chlorinated byproducts (des-chloro) or dichlorinated impurities.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as the initial "fingerprint" validation.

- Amide I Band (1650–1680 cm⁻¹): Strong carbonyl (C=O) stretch. In solid-state, this may shift lower due to intermolecular Hydrogen bonding (N-H...O=C).
- Amide II Band (~1530 cm⁻¹): N-H bending mixed with C-N stretching, confirming the secondary amide structure.
- C-F Stretch (1200–1250 cm⁻¹): A strong, broad band characteristic of aryl fluorides.
- Pyridine Ring Breathing (~1580 cm⁻¹): Sharp aromatic skeletal vibrations.

Nuclear Magnetic Resonance (NMR) Protocol

This is the core of the elucidation. The molecule contains two distinct aromatic systems: the electron-deficient pyridine ring and the electron-rich fluorophenyl ring.

Solvent Selection: DMSO-d₆ is preferred over CDCl₃.

- Reasoning: DMSO prevents the exchange of the amide proton, resulting in a sharp, distinct singlet downfield (>10 ppm), which is crucial for integration.

A. ^1H NMR (Proton) - 400 MHz

The Fluorophenyl Ring (AA'BB' System): The 4-fluoro substitution creates a symmetric AA'BB' spin system. However, due to Fluorine coupling (

, Spin $1/2$), these protons appear as complex multiplets rather than simple doublets.

- Ortho to F (H3', H5'): ~ 7.1 – 7.3 ppm. These appear as "pseudo-triplets" due to large (~ 8 - 9 Hz) and

- Meta to F (H2', H6'): ~ 7.7 – 7.8 ppm. Deshielded by the amide nitrogen.

The Pyridine Ring (AMX System):

- H4 (Pyridine): ~ 8.0 – 8.2 ppm (dd). Deshielded by the adjacent carbonyl.
- H5 (Pyridine): ~ 7.5 – 7.6 ppm (dd).^[1] The most shielded pyridine proton.
- H6 (Pyridine): ~ 8.5 – 8.6 ppm (dd). Deshielded by the ring nitrogen.

Summary Table of Chemical Shifts (DMSO- d_6)

| Proton ID | Shift (δ ppm) | Multiplicity | Integration | Coupling Logic () |
|------------|-----------------------|--------------|-------------|-------------------------------------|
| NH (Amide) | 10.6 - 10.8 | Singlet (br) | 1H | Exchangeable with D ₂ O. |
| Py-H6 | 8.55 | dd | 1H | Adjacent to Py-Nitrogen (Hz). |
| Py-H4 | 8.10 | dd | 1H | Adjacent to Carbonyl (Hz). |
| Ar-H (2,6) | 7.75 | m (AA'BB') | 2H | Ortho to Amide N. |
| Py-H5 | 7.52 | dd | 1H | 3-position relative to N (). |
| Ar-H (3,5) | 7.20 | m (AA'BB') | 2H | Ortho to Fluorine (Shielded). |

B. ¹⁹F NMR (Fluorine) - 376 MHz

- Signal: Single peak at -118.0 to -120.0 ppm.
- Coupling: If proton-coupled, it will appear as a triplet of triplets (tt) due to coupling with H3'/H5' and H2'/H6'.
- Purity Check: The presence of a second peak at -115 ppm or -125 ppm indicates unreacted 4-fluoroaniline or bis-acylated byproducts.

Solid-State Conformation (X-Ray Crystallography)

While NMR confirms connectivity, X-ray diffraction (XRD) confirms the 3D spatial arrangement, which is vital for docking studies in drug development.

Predicted Lattice Interactions: Based on analogous structures (e.g., 2-chloro-N-phenylacetamide), the crystal packing is driven by:

- Intermolecular Hydrogen Bonds: The Amide N-H acts as a donor, and the Amide C=O acts as an acceptor, forming infinite chains (C(4) motifs).
- Pi-Stacking: Offset face-to-face stacking between the electron-poor pyridine ring and the electron-rich fluorophenyl ring of adjacent molecules.
- Twist Angle: The amide bond is not coplanar with the rings. Expect a twist angle of 20–40° between the pyridine and phenyl planes to minimize steric clash between the Amide Oxygen and the Ortho-protons of the phenyl ring.

Crystallization Protocol for XRD

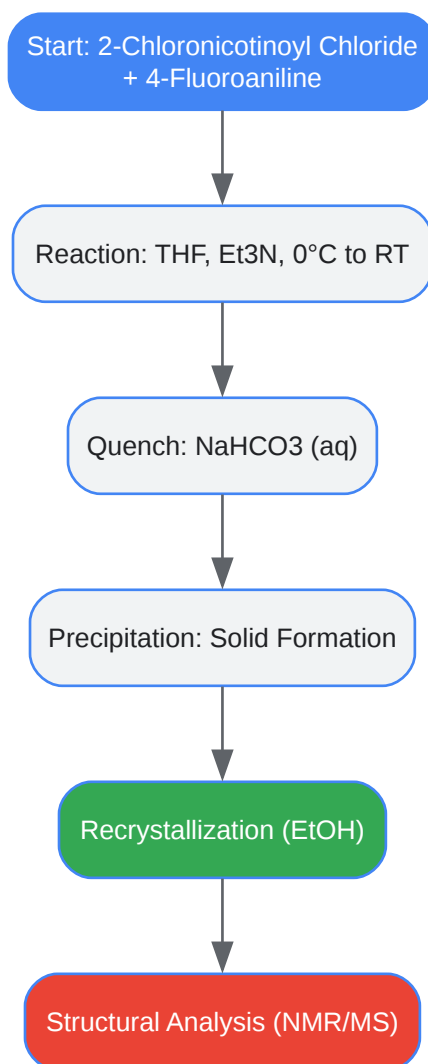
- Solvent: Ethanol/Water (9:1) or Ethyl Acetate/Hexane.
- Method: Slow evaporation at room temperature.
- Morphology: Colorless needles or prisms.

References & Grounding

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Graphviz Code Block (Process Visualization)



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Figure 2: Synthesis and purification workflow leading to the analyte.

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- [2. 2-Chloro-N-\(4-hydroxyphenyl\)acetamide - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Synthesis and structure of N-\(perfluorophenyl\)isonicotinamide - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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